
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chloroethyl group, two methyl groups, and a 2-methylphenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazole ring with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.
化学反应分析
Types of Reactions
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole can undergo various types of chemical reactions, including:
Substitution reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.
Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution reactions: Products include derivatives with various functional groups replacing the chloroethyl group.
Oxidation and reduction reactions: Products include sulfoxides, sulfones, and sulfides.
Coupling reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with aryl boronic acids.
科学研究应用
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or receptors that are critical for the biological activity being studied.
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl)-3,5-dimethylpyrazole: Lacks the sulfonyl group, which may result in different chemical and biological properties.
4-(2-Chloroethyl)-3,5-dimethyl-1-phenylsulfonylpyrazole: Similar structure but with a phenylsulfonyl group instead of a 2-methylphenylsulfonyl group.
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-chlorophenyl)sulfonylpyrazole: Contains a 2-chlorophenylsulfonyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the 2-methylphenylsulfonyl group in 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole imparts unique chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C14H17ClN2O2S |
|---|---|
分子量 |
312.8 g/mol |
IUPAC 名称 |
4-(2-chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C14H17ClN2O2S/c1-10-6-4-5-7-14(10)20(18,19)17-12(3)13(8-9-15)11(2)16-17/h4-7H,8-9H2,1-3H3 |
InChI 键 |
AVIMBSLKHYPNML-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1S(=O)(=O)N2C(=C(C(=N2)C)CCCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


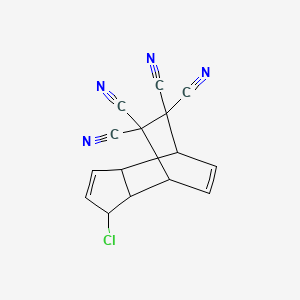
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)

![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
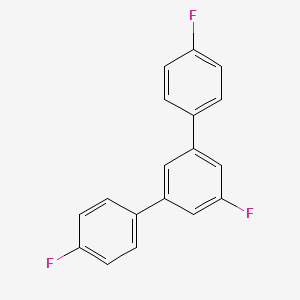
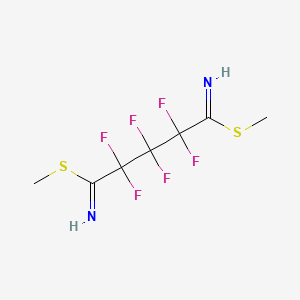

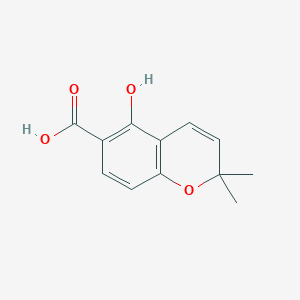


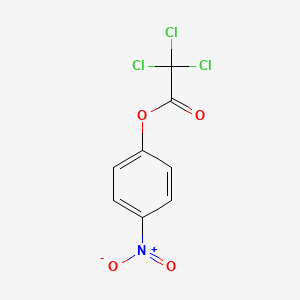

![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)
